

# A Comparative Guide to ATR Inhibitors in Clinical Development: Gartisertib and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology. Inhibition of ATR can induce synthetic lethality in tumors with specific DNA repair defects and can potentiate the effects of DNA-damaging agents. This guide provides a comparative overview of **Gartisertib** (M4344, VX-803) and other key ATR inhibitors that have been evaluated in clinical trials, including Berzosertib (M6620, VX-970), Ceralasertib (AZD6738), and Elimusertib (BAY1895344).

## **Performance and Experimental Data**

A critical aspect of evaluating ATR inhibitors is their potency and clinical efficacy. The following tables summarize key preclinical and clinical data for **Gartisertib** and its main competitors.

## Preclinical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. In the context of ATR inhibitors, a lower IC50 value indicates a more potent inhibitor.



| Inhibitor    | Alias                                                        | IC50 (nM)      | Cell<br>Lines/Conditio<br>ns        | Citation |
|--------------|--------------------------------------------------------------|----------------|-------------------------------------|----------|
| Gartisertib  | M4344, VX-803                                                | ~0.56 (median) | Glioblastoma cell<br>lines          | [1][2]   |
| Berzosertib  | M6620, VX-970                                                | ~2.21 (median) | Glioblastoma cell<br>lines          | [1]      |
| Ceralasertib | AZD6738                                                      | 1              | Isolated enzyme                     | [3]      |
| 74           | ATR kinase-<br>dependent CHK1<br>phosphorylation<br>in cells | [3]            |                                     |          |
| Elimusertib  | BAY1895344                                                   | 2.687 - 395.7  | Pediatric solid<br>tumor cell lines | [4]      |
| 6.26 - 11.08 | MDA-MB-231<br>(Triple-negative<br>breast cancer)             | [5]            |                                     |          |

Note: IC50 values can vary depending on the cell line and experimental conditions.

## **Clinical Trial Data Summary**

The following tables provide a snapshot of the clinical performance of these ATR inhibitors, both as monotherapy and in combination with other anti-cancer agents. It is important to note that the development of **Gartisertib** was discontinued due to unexpected liver toxicity.[6][7]

Gartisertib (M4344, VX-803)



| Trial<br>Identifier | Phase | Treatment                                              | Key<br>Findings                                                                                                                       | Adverse<br>Events                                                                      | Citation                     |
|---------------------|-------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|------------------------------|
| NCT0227825<br>0     |       | Monotherapy<br>&<br>Combination<br>with<br>Carboplatin | RP2D (monotherapy ): 250 mg QD. Prolonged partial response in one patient (combination) . Stable disease >6 months in three patients. | Increased blood bilirubin (liver toxicity) leading to discontinuatio n of development. | [6][7][8][9][10]<br>[11][12] |

Berzosertib (M6620, VX-970)



| Trial<br>Identifier | Phase            | Treatmen<br>t                                   | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS)                        | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                               | Citation             |
|---------------------|------------------|-------------------------------------------------|-----------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|----------------------|
| NCT02157<br>792     | I                | Monothera<br>py                                 | 6% (1 CR)                               | -                                                                          | Flushing, nausea, pruritus, headache, infusion- related reactions (any grade).          | [13][14][15]<br>[16] |
| I                   | +<br>Carboplatin | 5% (1 PR),<br>71% SD                            | -                                       | Neutropeni<br>a (26%),<br>thrombocyt<br>openia<br>(4%),<br>anemia<br>(4%). | [13]                                                                                    |                      |
| NCT02487<br>095     | II               | +<br>Topotecan<br>(Relapsed<br>SCLC)            | 36%                                     | -                                                                          | -                                                                                       | [15][17][18]         |
| NCT03896<br>503     | II               | + Topotecan vs. Topotecan alone (Relapsed SCLC) |                                         | 3.9 months<br>(combo)<br>vs. 3.0<br>months<br>(mono)                       | Thrombocy<br>topenia<br>(50%<br>combo vs<br>55%<br>mono),<br>Nausea<br>(35%<br>combo vs | [19][20]             |



|                 |    |                                                     |                                                        |                                                              | 45%<br>mono).                                                                              |          |
|-----------------|----|-----------------------------------------------------|--------------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------------------------|----------|
| -               | II | + Gemcitabin e (Platinum- resistant ovarian cancer) | -                                                      | Improved in patients with platinum- free interval ≤3 months. | Similar to<br>gemcitabin<br>e alone.                                                       | [21]     |
| NCT02595<br>931 | I  | +<br>Irinotecan                                     | 2 PRs in patients with ATM alterations                 | -                                                            | Neutrophil<br>decrease<br>(34%),<br>lymphocyte<br>decrease<br>(30%),<br>diarrhea<br>(16%). | [22][23] |
| NCT03517<br>969 | II | + Carboplatin vs. Docetaxel + Carboplatin (mCRPC)   | 0%<br>(Berzo+Ca<br>rbo) vs.<br>15%<br>(Doce+Car<br>bo) | 2.4 months (Berzo+Ca rbo) vs. 2.1 months (Doce+Car bo)       | Thrombocy<br>topenia<br>(26% vs<br>9%).                                                    | [9]      |

Ceralasertib (AZD6738)



| Trial<br>Identifier                  | Phase | Treatmen<br>t                                            | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                    | Citation             |
|--------------------------------------|-------|----------------------------------------------------------|-----------------------------------------|-----------------------------------------------------|------------------------------------------------------------------------------|----------------------|
| NCT02264<br>678                      | I     | +<br>Carboplatin                                         | 2 PRs,<br>53% SD                        | -                                                   | Anemia (39%), thrombocyt openia (36%), neutropenia a (25%).                  | [19][24]             |
| -                                    | I     | +<br>Paclitaxel                                          | 22.6%                                   | 3.6 months<br>(melanoma<br>subset)                  | Neutropeni<br>a (68%),<br>anemia<br>(44%),<br>thrombocyt<br>openia<br>(37%). |                      |
| NCT03780<br>608                      | II    | + Durvaluma b (Advanced Gastric Cancer)                  | 22.6%                                   | 3.0 months                                          | Anemia (35.5%), thrombocyt openia (35.5%).                                   | [13][14][25]<br>[26] |
| plasmaMA<br>TCH<br>(CRUK/15/<br>010) | lla   | + Olaparib<br>(Advanced<br>TNBC)                         | 17.1%                                   | -                                                   | -                                                                            | [27]                 |
| CAPRI<br>(NCT0346<br>2342)           | II    | + Olaparib<br>(PARPi-<br>resistant<br>Ovarian<br>Cancer) | 48.5%                                   | 8.3 months                                          | Anemia (21.6%), thrombocyt openia (G4 in 5.4%).                              | [28][29]             |



#### Elimusertib (BAY1895344)

| Trial<br>Identifier | Phase | Treatmen<br>t   | Disease<br>Control<br>Rate<br>(DCR) /<br>ORR | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                                       | Citation             |
|---------------------|-------|-----------------|----------------------------------------------|-----------------------------------------------------|-------------------------------------------------------------------------------------------------|----------------------|
| NCT04514<br>497     | la    | +<br>Topotecan  | 43% DCR                                      | 3.45<br>months                                      | Pancytope nia-related respiratory failure and cardiac arrest in initial cohort. Myelotoxici ty. | [25][30][31]<br>[32] |
| ETCTN<br>10402      | la    | +<br>Irinotecan | 56-67%<br>DCR                                | 2.1-2.5<br>months                                   | Myelotoxici<br>ty.                                                                              | [7][33]              |
| NCI 10404           | I     | + Cisplatin     | 10% PR,<br>50% SD                            | -                                                   | Hematologi<br>c toxicity<br>requiring<br>dose de-<br>escalation.                                | [10][20]             |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key cited experiments.

## **Preclinical IC50 Determination (General Protocol)**

The half-maximal inhibitory concentration (IC50) for ATR inhibitors is typically determined using a cell-based assay. A common method is the MTT assay:



- Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: The ATR inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- MTT Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[34]

#### Clinical Trial Design: A Representative Example

The design of a phase I/II clinical trial for an ATR inhibitor, particularly in combination with a DNA-damaging agent, generally follows this structure:

- Phase I (Dose Escalation):
  - Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of the combination therapy.
  - Design: Typically a 3+3 dose-escalation design. A small cohort of patients (usually 3) receives a starting dose of the ATR inhibitor and the standard dose of the chemotherapeutic agent.



- Dose Limiting Toxicities (DLTs): Patients are monitored for a specific period (e.g., the first cycle) for predefined DLTs.
- Escalation/De-escalation: If no DLTs are observed, the dose of the ATR inhibitor is
  escalated in a new cohort of patients. If DLTs are observed in a significant proportion of
  patients, the dose is de-escalated. This continues until the MTD is established.[25][35]
- Phase II (Dose Expansion):
  - Objective: To evaluate the preliminary efficacy (e.g., ORR, PFS) and further assess the safety of the combination at the RP2D in a larger group of patients with specific cancer types.
  - Design: Patients with specific tumor types (often those with known DDR deficiencies) are enrolled and treated at the RP2D.
  - Endpoints: Primary endpoints often include ORR, while secondary endpoints may include PFS, overall survival (OS), and duration of response (DOR). Biomarker analyses are also frequently performed to identify patient populations most likely to benefit.[19][36]

# Visualizations ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response, activated primarily by single-stranded DNA (ssDNA) that forms at stalled replication forks.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial: NCT02567422 My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase 1 Trial of Gemcitabine Combined with the Elimusertib (BAY 1895344) ATR Inhibitor with Expansion Cohorts in Advanced Pancreatic and Ovarian Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. DSpace [repository.icr.ac.uk]
- 9. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First in Human Study of M4344 in Participants With Advanced Solid Tumors [clin.larvol.com]
- 12. oncotarget.com [oncotarget.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]

### Validation & Comparative





- 16. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATR signaling: more than meeting at the fork PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trial of Topotecan With VX-970 (M6620), an ATR Kinase Inhibitor, in Small Cell Cancers and Extrapulmonary Small Cell Cancers [clin.larvol.com]
- 19. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. A Phase 1/2 Study of BAY 1895344 (elimusertib, IND#152153, NSC#810486) in Pediatric Patients with Relapsed or Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
- 26. ascopubs.org [ascopubs.org]
- 27. Ascending doses of ceralasertib in combination with chemotherapy and/or novel anti cancer agents [astrazenecaclinicaltrials.com]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. umiamihealth.org [umiamihealth.org]
- 30. Phase II study of ceralasertib (AZD6738), in combination with durvalumab in patients with metastatic melanoma who have failed prior anti-PD-1 therapy. ASCO [asco.org]
- 31. Facebook [cancer.gov]
- 32. Testing the Addition of an Anti-cancer Drug, BAY 1895344, to Usual Chemotherapy for Advanced Stage Solid Tumors, With a Specific Focus on Patients With Small Cell Lung Cancer, Poorly Differentiated Neuroendocrine Cancer, and Pancreatic Cancer [clin.larvol.com]
- 33. Clinical Trial: NCT04514497 My Cancer Genome [mycancergenome.org]
- 34. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]



- 35. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 36. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [A Comparative Guide to ATR Inhibitors in Clinical Development: Gartisertib and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2518192#comparing-gartisertib-and-other-atr-inhibitors-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com